4,6-Dichloropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S. It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyridine-2-sulfonyl chloride typically involves the chlorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where pyridine is treated with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-deficient nature of the pyridine ring.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
4,6-Dichloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
4-Chloropyridine: Used as an intermediate in the production of various chemicals.
Uniqueness
4,6-Dichloropyridine-2-sulfonyl chloride is unique due to its dual chlorination at the 4 and 6 positions and the presence of a sulfonyl chloride group. This combination of functional groups makes it highly reactive and versatile in chemical synthesis .
Properties
Molecular Formula |
C5H2Cl3NO2S |
---|---|
Molecular Weight |
246.5 g/mol |
IUPAC Name |
4,6-dichloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-4(7)9-5(2-3)12(8,10)11/h1-2H |
InChI Key |
CJYVEIODAFIXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.